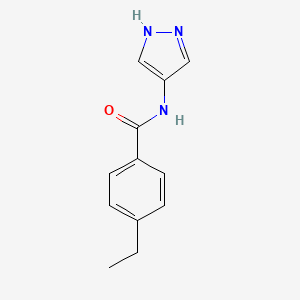![molecular formula C15H17NOS2 B7541937 1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one, also known as 4-Ethylthio-2-methyl-N-(4-ethylphenyl) propan-1-one (EMC) is a novel chemical compound that has been of great interest to the scientific community. It belongs to the class of thiazole ketones and has been found to have a wide range of applications in various fields such as medicinal chemistry, pharmacology, and analytical chemistry.
Wirkmechanismus
The exact mechanism of action of EMC is not fully understood. However, it has been proposed that its anti-inflammatory and analgesic effects are due to its ability to inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). Its antioxidant activity is attributed to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects
Studies have shown that EMC has a wide range of biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in animal models of inflammation. It has also been shown to reduce pain and inflammation in animal models of arthritis. Additionally, EMC has been found to have a protective effect on the liver and kidneys in animal models of toxicity.
Vorteile Und Einschränkungen Für Laborexperimente
EMC has several advantages as a research tool. It is relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. It has also been found to have low toxicity and is well tolerated in animal models. However, its limitations include its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on EMC. One area of interest is the development of novel metal complexes using EMC as a ligand. These complexes could have potential applications in catalysis and medicinal chemistry. Another area of interest is the investigation of the potential use of EMC as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. Additionally, further studies are needed to elucidate the exact mechanism of action of EMC and its potential side effects.
Synthesemethoden
The synthesis of EMC involves a multi-step process that requires specialized knowledge and equipment. The first step involves the reaction of 4-methyl-1,3-thiazol-2-amine with ethyl 4-bromobenzoate to form 4-ethylphenyl-2-methyl-1,3-thiazole. This is followed by the reaction of the intermediate with potassium thioacetate to yield EMC. The final product is purified using various techniques such as column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
EMC has been extensively studied for its diverse range of applications in scientific research. It has been found to have potent anti-inflammatory, analgesic, and antioxidant properties. It has also been shown to have antitumor and antimicrobial activity. Additionally, EMC has been used as a ligand in the development of various metal complexes for catalytic and biological applications.
Eigenschaften
IUPAC Name |
1-(4-ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NOS2/c1-4-12-5-7-13(8-6-12)14(17)11(3)19-15-16-10(2)9-18-15/h5-9,11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPCAUFIXKOWUGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)C(C)SC2=NC(=CS2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[1-(3-Chlorophenyl)cyclobutyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B7541889.png)





![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)

![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)